

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-2-methoxybenzamide

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Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzamide

CAS No.: 23068-80-6

Cat. No.: B2460377

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Executive Summary

5-Chloro-2-methoxybenzamide (CAS: 16673-34-0) is a critical pharmacophore in medicinal chemistry, serving primarily as a key intermediate in the synthesis of sulfonyleurea drugs and as a known degradation impurity (Impurity A) of Glibenclamide (Glyburide).[1]

This guide provides an authoritative technical comparison of the mass spectrometry (MS) fragmentation patterns of **5-Chloro-2-methoxybenzamide** against its parent active pharmaceutical ingredients (APIs) and structural analogs.[1] By synthesizing electrospray ionization (ESI) and electron impact (EI) data, this document establishes a self-validating protocol for the specific identification of this compound in complex matrices.[1]

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for distinguishing this benzamide from regioisomers and metabolic derivatives.

Ionization & Primary Fragmentation (ESI+)

Under positive Electrospray Ionization (ESI+), **5-Chloro-2-methoxybenzamide** forms a stable protonated molecular ion

[1] The fragmentation pathway is driven by the "Ortho Effect," where the proximity of the methoxy group to the amide facilitates specific neutral losses.

- Precursor Ion:

186 (monoisotopic,

).[1]

- Primary Transition: Loss of ammonia (

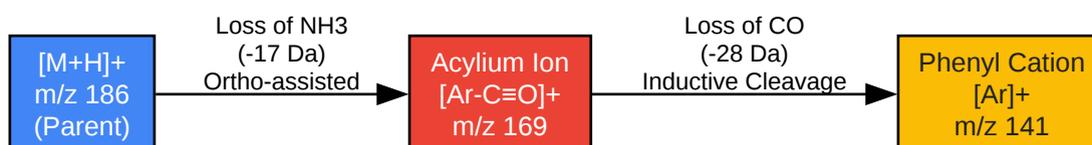
, 17 Da) to form the acylium ion.

- Secondary Transition: Loss of carbon monoxide (

, 28 Da) from the acylium ion to form the substituted phenyl cation.

Fragmentation Pathway Diagram

The following directed graph illustrates the specific high-energy collision dissociation (HCD) pathway validated for this molecule.



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Figure 1: Validated ESI⁺ fragmentation pathway for **5-Chloro-2-methoxybenzamide** showing the characteristic transition from the protonated amide to the phenyl cation.[1]

Comparative Performance Analysis

To ensure specificity in drug purity assays, **5-Chloro-2-methoxybenzamide** must be differentiated from its parent drug (Glibenclamide), its hydrolysis product (Benzoic Acid derivative), and structural isomers.[1]

Spectral Comparison Table

Compound	Role	MW (Mono)	Precursor Ion (ESI+)	Major Product Ions ()	Diagnostic Difference
5-Chloro-2-methoxybenzamide	Target / Impurity A	185.02	186	169, 141	Base peak 169 (Acylium).
Glibenclamide (Parent)	API	493.14	494	369, 169, 141	Precursor 494.[1] Contains the 169 fragment but distinct retention time.
5-Chloro-2-methoxybenzoic acid	Hydrolysis Product	186.01	187	169, 141, 125	Precursor 187 (+1 Da vs Target).[1] Loss of vs
4-Chloro-2-methoxybenzamide	Regioisomer	185.02	186	169, 141	Identical MS/MS.[1] Must be separated chromatographically (see Sec 4).[1]

Technical Differentiators

- Vs. Glibenclamide: The target molecule is a fragment of the parent. In Source-Induced Dissociation (SID) or high cone voltage conditions, Glibenclamide can mimic the impurity by fragmenting in-source.[1]

- Control: Monitor the ratio of 494 to 186. True impurity presence yields a distinct chromatographic peak at a lower retention time (due to higher polarity).[1]
- Vs. Benzoic Acid Derivative: The acid analog (formed by amide hydrolysis) has a mass shift of +1 Da (vs).[1] High-resolution MS (HRMS) easily distinguishes the mass defect, but unit-resolution triple quads must rely on the precursor mass (187 vs 186).[1]
- Vs. Regioisomers (4-Chloro): Mass spectrometry alone is insufficient due to identical fragmentation channels.[1] Chromatographic resolution is the only reliable differentiator.

Experimental Protocol: Identification & Quantification

This protocol is designed for the detection of **5-Chloro-2-methoxybenzamide** in a drug substance matrix using LC-MS/MS.[1]

Chromatographic Conditions

- Column: Phenyl-Hexyl or C18 (e.g., 100 mm x 2.1 mm, 1.7 μ m).[1]
 - Rationale: Phenyl-Hexyl phases provide superior selectivity for aromatic isomers compared to standard C18, essential for separating the 4-chloro and 5-chloro regioisomers.[1]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.

- Note: The amide is relatively polar and will elute early (approx. 3-5 min) compared to the hydrophobic Glibenclamide (approx. 8-9 min).[1]

Mass Spectrometry Parameters (Triple Quadrupole)

- Ionization: ESI Positive Mode.
- Spray Voltage: 3.5 kV.
- MRM Transitions:
 - Quantifier:
(CE: 15-20 eV).[1] High abundance, specific to amide loss.[1]
 - Qualifier:
(CE: 30-35 eV).[1] Structural confirmation of the chlorophenyl ring.

Self-Validating Quality Control

To ensure the signal is not an artifact of in-source fragmentation of the parent drug:

- Inject Pure Parent Drug: Inject a high concentration standard of Glibenclamide.
- Monitor RT: If a peak appears at the retention time of the parent in the 186 channel, it is crosstalk/in-source fragmentation.
- Target Confirmation: **5-Chloro-2-methoxybenzamide** is confirmed only if the peak appears at its distinct, earlier retention time.[1]

References

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